molecular formula C5H7NO3 B13564731 2,7-Dioxa-5-azaspiro[3.4]octan-6-one

2,7-Dioxa-5-azaspiro[3.4]octan-6-one

Cat. No.: B13564731
M. Wt: 129.11 g/mol
InChI Key: DAWACJOPQDWBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dioxa-5-azaspiro[3.4]octan-6-one (CAS 2111645-46-4) is a spirocyclic compound with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol . This chemical serves as a valuable heterocyclic building block in pharmaceutical research and development. Spirocyclic scaffolds, such as this one, are recognized as privileged structures in medicinal chemistry due to their three-dimensionality and structural rigidity, which often lead to high selectivity and affinity for biological targets . While specific biological activity data for this exact compound is not widely published in the available literature, analogous spiro[3.4]octane cores—particularly the 2,6-diazaspiro[3.4]octane scaffold—are prominently featured in modern drug discovery . These structures are key components in investigational compounds across a range of therapeutic areas, including novel antibacterials active against Mycobacterium tuberculosis and Staphylococcus aureus , as well as potential treatments for cancer and other diseases . The presence of multiple heteroatoms in this scaffold makes it a versatile intermediate for constructing complex molecules aimed at exploring new biological mechanisms. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

2,7-dioxa-5-azaspiro[3.4]octan-6-one

InChI

InChI=1S/C5H7NO3/c7-4-6-5(3-9-4)1-8-2-5/h1-3H2,(H,6,7)

InChI Key

DAWACJOPQDWBME-UHFFFAOYSA-N

Canonical SMILES

C1C2(CO1)COC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclization of Oxetane Amino Alcohols with Carbonyl Derivatives

One of the most common synthetic routes to spirocyclic oxazolidinones involves the reaction of amino alcohols (often derived from oxetane or tetrahydrofuran rings) with activated carbonyl compounds such as chloroacetyl chloride or methyl acrylate, followed by intramolecular cyclization.

  • Stepwise synthesis :
    • Starting from 3-(benzylamino)methyl oxetane-3-ol or similar amino alcohols.
    • Acylation with chloroacetyl chloride in the presence of a base (e.g., triethylamine, potassium carbonate) under controlled temperature to yield chloroacetamide intermediates.
    • Intramolecular cyclization under basic conditions (e.g., sodium hydride, n-butyllithium) in inert atmosphere to form the spirocyclic ring.
    • Reduction and catalytic hydrogenation to remove protecting groups (e.g., benzyl) to yield the free azaspiro compound.

This method is exemplified in the synthesis of related 2,5-dioxa-8-azaspiro[3.5]nonane derivatives, which share mechanistic similarities with the target this compound.

Step Reaction Reagents/Conditions Outcome
1 Acylation Chloroacetyl chloride, triethylamine, DCM, 0-10 °C Chloroacetamide intermediate
2 Cyclization Sodium hydride or n-BuLi, inert atmosphere, aprotic solvent Spirocyclic lactam formation
3 Reduction Lithium aluminum hydride, inert atmosphere Reduced intermediate
4 Hydrogenation Pd/C, H2 (20-100 psi), 20-50 °C, acetic acid Deprotection to final azaspiro compound

Annulation via Ring-Closing Reactions on Cyclopentane or Oxetane Precursors

Alternative synthetic routes involve annulation strategies focusing on cyclopentane or oxetane ring systems to form the spirocyclic framework.

  • Three main approaches:
    • Annulation of the cyclopentane ring.
    • Annulation of the four-membered ring (oxetane).
    • Combination of both approaches using readily available starting materials.
  • These methods use conventional chemical transformations with minimal chromatographic purification, providing efficient access to the spirocyclic scaffold.

Detailed Example of a Stepwise Preparation Method

A patent describing synthesis of a closely related spirocyclic compound, 2,5-dioxa-8-azaspiro[3.5]nonane, provides a detailed four-step synthesis that can be adapted for this compound:

Step Description Conditions Yield/Notes
1 Acylation of amino alcohol with chloroacetyl chloride Triethylamine or potassium carbonate, DCM or acetonitrile, 0-10 °C, 16 h High conversion, TLC monitored
2 Intramolecular cyclization Sodium hydride or n-butyllithium, inert atmosphere, aprotic solvent Formation of spirocyclic lactam
3 Reduction Lithium aluminum hydride, inert atmosphere, aprotic solvent Conversion to reduced intermediate
4 Catalytic hydrogenation Pd/C catalyst, H2 (20-100 psi), 20-50 °C, 8-20 h, acetic acid as activator Removal of benzyl protecting group, final product
  • The final product can be isolated as an oxalate salt to improve stability and crystallinity.
  • Example yields for the oxalate salt form are around 60%.

Comparative Data and Reaction Parameters

Parameter Typical Range Notes
Base for acylation Triethylamine, pyridine, diisopropylethylamine, potassium carbonate Choice affects reaction rate and purity
Solvent for acylation Dichloromethane, acetonitrile Controls temperature and solubility
Cyclization base Sodium hydride, hexamethyldisilazide lithium or sodium, n-butyllithium Strong bases required for ring closure
Reduction agent Lithium aluminum hydride Efficient for amide to amine reduction
Hydrogenation conditions 20-100 psi H2, 20-50 °C, 8-20 h, Pd/C catalyst Acetic acid addition improves catalyst activity
Yield 50-70% overall Dependent on purification and scale

Alternative Synthetic Routes from Literature

  • Radical-mediated annulation : Utilizing photocatalysis to generate N-centered radicals that cyclize onto alkenes to form spirocyclic pyrrolidines, adaptable for oxazolidinone spirocycles.
  • Thermal cyclization of amino esters : Heating amino alcohols with methyl acrylate or acrylate derivatives at elevated temperatures (e.g., 160 °C) in the presence of radical initiators to form spirocyclic lactams.
  • Environmental considerations : Recent methods emphasize greener solvents and one-pot synthesis to minimize waste and improve sustainability.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents Advantages Limitations
Stepwise acylation-cyclization-reduction-hydrogenation 3-(benzylamino)methyl oxetane-3-ol, chloroacetyl chloride Triethylamine, sodium hydride, LiAlH4, Pd/C High purity, scalable Multi-step, requires inert atmosphere
Photocatalytic radical annulation N-allylsulfonamides, alkenes Photocatalyst, light source Mild, regioselective Requires specialized setup
Thermal cyclization with methyl acrylate Amino alcohols, methyl acrylate Di-tert-butyl peroxide (radical initiator) One-pot, straightforward High temperature, radical conditions
Annulation via cyclopentane/oxetane ring Cyclopentane or oxetane derivatives Conventional reagents Minimal purification May require optimization for specific substrates

Chemical Reactions Analysis

Types of Reactions

2,7-Dioxa-5-azaspiro[3.4]octan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups into the molecule .

Scientific Research Applications

2,7-Dioxa-5-azaspiro[3.4]octan-6-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,7-Dioxa-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,7-Dioxa-5-azaspiro[3.4]octan-6-one (inferred from structural analogs) with key similar spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Heteroatom Positions Purity Key Suppliers Applications
7-Oxa-5-azaspiro[3.4]octan-6-one C₆H₉NO₂ 127.14 27784-33-4 7-Oxa, 5-Aza ≥97% Aladdin Scientific Protein Degrader Building Blocks
5-Oxa-2,7-diazaspiro[3.4]octan-6-one C₅H₈N₂O₂ 128.13 1446355-49-2 5-Oxa, 2,7-Diaza 95% CymitQuimica Heterocyclic Scaffold Synthesis
5-Azaspiro[3.4]octan-6-one C₇H₁₁NO 125.17 84565-28-6 5-Aza 98% Acmec, Shanghai Yuanye Pharmaceutical Intermediates
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one C₆H₁₀N₂O₂ 142.16 1446355-50-5 5-Oxa, 2,7-Diaza + Methyl 95% Parchem Specialty Chemical Synthesis

Structural and Functional Differences

  • Nitrogen positioning influences reactivity; for example, 5-azaspiro[3.4]octan-6-one (C₇H₁₁NO) lacks oxygen but is utilized in amine-based coupling reactions .
  • Synthetic Accessibility :

    • Substituted 1,2,5-oxadiazines (e.g., 6a-e, 7a-d) are synthesized via hydrazone cyclization in acetic anhydride , a method adaptable to spirocyclic analogs.
    • Methylated derivatives (e.g., 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one) require additional alkylation steps, increasing complexity .
  • Commercial Availability :

    • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one (1446355-49-2) is priced at €255/100mg (CymitQuimica) , while 5-azaspiro[3.4]octan-6-one (84565-28-6) costs ¥524/100mg (Shanghai Yuanye) .

Notes on Discrepancies and Limitations

  • Molecular Formula Variability: cites "5-azaspiro[3.4]octan-6-one" as C₂H₄N₂O₂, conflicting with (C₇H₁₁NO). This may reflect differing substitution patterns or reporting errors.
  • Nomenclature Ambiguities: Numbering conventions for spiro compounds can lead to inconsistencies (e.g., 7-oxa-5-aza vs. 2,7-dioxa-5-aza), necessitating careful structural validation .

Q & A

Basic Research Questions

Q. How is 2,7-Dioxa-5-azaspiro[3.4]octan-6-one structurally characterized using spectroscopic methods?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For NMR, analyze key signals such as the spirocyclic proton environment (δ 3.5–4.5 ppm for oxygenated carbons) and carbonyl resonance (δ ~170 ppm for the lactam). HRMS confirms the molecular formula (e.g., C₆H₈N₂O₃, [M+H]+ = 157.0612) .
  • Data Interpretation : Compare observed splitting patterns with predicted coupling constants for the spiro system. Computational tools like Gaussian can validate spatial arrangements .

Q. What synthetic routes are available for preparing this compound?

  • Key Steps : Cyclization of γ-lactam precursors with oxirane derivatives under acidic or basic conditions. For example, intramolecular nucleophilic attack of an amine on a ketone intermediate forms the spirocyclic core .
  • Optimization : Use anhydrous solvents (e.g., THF or DCM) and catalysts like p-toluenesulfonic acid (PTSA) to enhance yields. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. How is the purity of this compound assessed in synthetic workflows?

  • Analytical Techniques : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm. Purity thresholds ≥95% are typical for downstream applications .
  • Challenges : Address residual solvents (e.g., DMF) via rotary evaporation followed by lyophilization .

Advanced Research Questions

Q. What computational methods predict the physicochemical properties of this compound?

  • Collision Cross-Section (CCS) Prediction : Use ion mobility-mass spectrometry (IM-MS) with software like MOBCAL. For [M+H]+, predicted CCS values range from 126–133 Ų, aiding structural validation .
  • Density Functional Theory (DFT) : Calculate bond angles and energies to model spirocyclic strain. Compare with X-ray crystallography data (if available) to refine force fields .

Q. How does the spirocyclic scaffold influence reactivity in ring-opening reactions?

  • Mechanistic Insights : The lactam carbonyl is susceptible to nucleophilic attack (e.g., by Grignard reagents). Strain in the bicyclic system lowers activation energy, favoring regioselective opening at the oxa-ring .
  • Experimental Design : Track reaction intermediates via in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and quench aliquots for LC-MS analysis .

Q. What strategies mitigate safety risks during large-scale synthesis of this compound?

  • Hazard Controls : Use fume hoods for volatile intermediates (e.g., acyl chlorides). Implement inert atmospheres (N₂/Ar) to prevent exothermic decomposition .
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal. Follow OSHA guidelines for respiratory protection (e.g., N95 masks) .

Q. How is this compound utilized in drug discovery pipelines?

  • Applications : Serve as a constrained peptidomimetic scaffold for protease inhibitors. Screen analogs against target enzymes (e.g., thrombin) using SPR or fluorescence polarization assays .
  • SAR Studies : Modify substituents on the azaspiro ring to optimize binding affinity (e.g., logP <2 for blood-brain barrier penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.